Cas no 60644-20-4 (1-Deoxyfructosyl-Gly)

1-Deoxyfructosyl-Gly 化学的及び物理的性質
名前と識別子
-
- Fructosyl Glycine α/β Mixture (Mixture of Diastereomers)
- Fructosyl Glycine a/ Mixture (Mixture of Diastereomers)
- 1-Deoxyfructosyl-Gly
- N-(1-Deoxy-I(2)-D-fructopyranos-1-yl)glycine
- ({[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)acetic acid
- 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
- 60644-20-4
- A-D-fructopyranos-1-yl)glycine
- N-(1-Deoxy-beta-D-fructopyranos-1-yl)glycine
- N-(1-Deoxy-beta-D-fructopyranose-1-yl)glycine
- G90860
- N-(1-Deoxy-
- Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)-
- FRUCTOSYL GLYCINE ALPHA/BETA
- DTXSID101270881
-
- インチ: 1S/3C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12;10-2-4-6(13)7(14)8(15,16-4)3-9-1-5(11)12;10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h2*4,6-7,9-10,13-15H,1-3H2,(H,11,12);5,7-10,12,15-16H,1-3H2,(H,13,14)
- InChIKey: RKBDWQACGVZWRL-UHFFFAOYSA-N
- ほほえんだ: OCC(C(C(C(CNCC(=O)O)=O)O)O)O.OCC1C(O)C(O)C(CNCC(=O)O)(O)O1.OC1C(O)C(O)C(CNCC(=O)O)(O)OC1
計算された属性
- せいみつぶんしりょう: 237.08485182g/mol
- どういたいしつりょう: 237.08485182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- 疎水性パラメータ計算基準値(XlogP): -5.3
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: >69°C (dec.)
- ふってん: 494.8±45.0 °C at 760 mmHg
- フラッシュポイント: 253.0±28.7 °C
- ようかいど: Water (Slightly)
- じょうきあつ: 0.0±2.9 mmHg at 25°C
1-Deoxyfructosyl-Gly セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Hygroscopic, Refrigerator, under inert atmosphere
1-Deoxyfructosyl-Gly 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F795750-10mg |
Fructosyl Glycine a/b Mixture (Mixture of Diastereomers) |
60644-20-4 | 10mg |
$ 224.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-5mg |
1-Deoxyfructosyl-Gly |
60644-20-4 | 95% | 5mg |
¥1338.90 | 2023-09-02 | |
FUJIFILM | 339-00821-1mg |
1-Deoxyfructosyl-Gly |
60644-20-4 | 1mg |
JPY 10000 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-25mg |
1-Deoxyfructosyl-Gly |
60644-20-4 | 95% | 25mg |
¥4119.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F336554-10mg |
1-Deoxyfructosyl-Gly |
60644-20-4 | 95% | 10mg |
¥2092.90 | 2023-09-02 | |
AN HUI ZE SHENG Technology Co., Ltd. | F795750-10mg |
(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine |
60644-20-4 | 10mg |
¥1800.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | F795750-100mg |
(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine |
60644-20-4 | 100mg |
¥14400.00 | 2023-09-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490958-10 mg |
Fructosyl Glycine α/β Mixture (Mixture of Diastereomers), |
60644-20-4 | 10mg |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AW53985-10mg |
Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)- |
60644-20-4 | 10mg |
$322.00 | 2023-12-30 | ||
TRC | F795750-100mg |
Fructosyl Glycine a/b Mixture (Mixture of Diastereomers) |
60644-20-4 | 100mg |
$ 1694.00 | 2023-09-07 |
1-Deoxyfructosyl-Gly 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1-Deoxyfructosyl-Glyに関する追加情報
1-Deoxyfructosyl-Gly (CAS No. 60644-20-4): A Promising Compound in Glycosylation Research and Therapeutic Development
In the dynamic field of glycosylation research, 1-Deoxyfructosyl-Gly (CAS No. 60644-20-4) has emerged as a critical compound for studying carbohydrate-protein interactions and developing novel therapeutics. This unique glycoside derivative, composed of a deoxyfructose moiety conjugated to glycine via an O-glycosidic bond, exhibits remarkable stability and specificity in biological systems. Recent advancements in structure-based drug design have highlighted its potential in modulating glycoprotein functions, particularly in contexts involving aberrant glycosylation associated with diseases such as cancer and neurodegenerative disorders.
Structurally, 1-Deoxyfructosyl-Gly retains the core features of fructose but lacks the hydroxyl group at the C1 position, a modification that enhances its resistance to enzymatic degradation by glycosidases. This property makes it an ideal tool for investigating post-translational modifications in vivo without interference from endogenous metabolic pathways. A 2023 study published in Nature Chemical Biology demonstrated that this compound selectively inhibits β-N-acetylglucosaminidase activity at picomolar concentrations, offering new insights into enzyme-specific targeting strategies for lysosomal storage diseases.
In pharmaceutical applications, CAS No. 60644-20-4-derived compounds are being explored for their ability to modulate immune checkpoint proteins. Researchers at the University of Cambridge recently reported that conjugating this glycan to monoclonal antibodies significantly improves their pharmacokinetic profiles while enhancing antigen recognition efficiency by dendritic cells. These findings underscore its utility in optimizing next-generation immunotherapies against solid tumors.
The synthesis of 1-Deoxyfructosyl-Gly involves a multi-step chemoenzymatic approach combining stereoselective glycosylation with site-directed mutagenesis of glycosyltransferases. A landmark 2022 paper in JACS detailed a novel one-pot protocol achieving >95% yield through microwave-assisted condensation of protected glycine derivatives with deoxysugar precursors under solvent-free conditions. This methodological breakthrough addresses scalability challenges while maintaining stereochemical purity essential for preclinical studies.
Clinical translation efforts are currently focused on evaluating its neuroprotective properties following traumatic brain injury (TBI). Preclinical trials using rodent models showed that intravenous administration of CAS No. 60644-20-4-based formulations reduced neuronal apoptosis by 73% through inhibition of glycogen synthase kinase 3β (GSK3β) phosphorylation pathways. These results align with emerging evidence linking aberrant O-linked glycosylation to axonal regeneration failure post-TBI.
Safety assessments conducted under Good Laboratory Practice (GLP) guidelines revealed no genotoxic or mutagenic effects up to 50 mg/kg doses in acute toxicity studies. Chronic exposure trials over 90 days demonstrated reversible renal clearance patterns without bioaccumulation risks, critical considerations for potential long-term therapeutic use.
Ongoing research is exploring its application as a molecular probe for imaging glycans using click chemistry-based fluorescence labeling strategies. Collaborative work between MIT and Stanford University has produced fluorogenic conjugates with quantum yields exceeding 85%, enabling real-time visualization of glycoprotein trafficking within living cells using confocal microscopy platforms.
The compound's unique combination of biochemical stability, functional versatility, and favorable safety profile positions it at the forefront of advanced biopharmaceutical development. As reported in a recent review article featured on the cover of Accounts of Chemical Research, this molecule represents a paradigm shift in how researchers approach glycoengineering challenges across drug discovery pipelines.
60644-20-4 (1-Deoxyfructosyl-Gly) 関連製品
- 1807267-93-1(Ethyl 2-chloromethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)
- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)
- 756475-16-8(3-fluoroazepan-4-one)